4-Feruloylquinic acid
Overview
Description
4-Feruloylquinic acid: is a derivative of D-quinic acid, where the hydroxyl group at the 4-position is esterified with ferulic acid. This compound is known for its antioxidant and antimicrobial properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Feruloylquinic acid can be synthesized from quinic acid and ferulic acid. The esterification reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, scaled up for larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Feruloylquinic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinic acid derivatives.
Reduction: Reduction reactions can modify the feruloyl moiety.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield quinic acid and ferulic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Quinic acid derivatives.
Reduction: Modified feruloyl derivatives.
Substitution: Quinic acid and ferulic acid.
Scientific Research Applications
4-Feruloylquinic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in plant metabolism and as a plant metabolite.
Medicine: Explored for its antioxidant and antimicrobial properties, which may have therapeutic potential.
Mechanism of Action
The mechanism of action of 4-Feruloylquinic acid primarily involves its antioxidant properties. It can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The feruloyl moiety is particularly effective in scavenging free radicals due to its phenolic structure .
Comparison with Similar Compounds
Chlorogenic acid: Another ester of quinic acid with caffeic acid, known for its antioxidant properties.
Caffeoylquinic acid: Similar structure but with caffeic acid instead of ferulic acid.
p-Coumaroylquinic acid: Esterified with p-coumaric acid, also exhibits antioxidant properties.
Uniqueness: 4-Feruloylquinic acid is unique due to the presence of the feruloyl group, which imparts distinct antioxidant and antimicrobial properties compared to other similar compounds .
Properties
IUPAC Name |
(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-13-6-9(2-4-10(13)18)3-5-14(21)26-15-11(19)7-17(24,16(22)23)8-12(15)20/h2-6,11-12,15,18-20,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,12-,15?,17?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMFDSJJVNQXLT-XQCMRRNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC2[C@@H](CC(C[C@H]2O)(C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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